![molecular formula C18H21ClFN3O2S B2827078 2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217030-87-9](/img/structure/B2827078.png)
2-(4-Fluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine and thieno[2,3-c]pyridine, which are both aromatic heterocyclic compounds. Pyridines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Thieno[2,3-c]pyridines are also known to have various biological activities .
Synthesis Analysis
The synthesis of such compounds usually involves several steps and depends on the starting materials. For example, pyrimidines can be synthesized from amines and cyanoacetates . The synthesis of thieno[2,3-c]pyridines can also involve several steps .Molecular Structure Analysis
The molecular structure of this compound would include a pyridine ring fused with a thiophene ring (forming a thieno[2,3-c]pyridine), and a carboxamide group attached to the pyridine ring . The presence of the carboxamide moiety in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its structure and the conditions. For example, the carboxamide group could participate in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, pyridines are known to be soluble in water and other solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Novel Compound Synthesis: Research has focused on the synthesis of novel pyrido and thieno derivatives, which are important due to their valuable biological activities. Microwave-assisted synthesis methods have been utilized for some compounds, offering higher yields in shorter times compared to conventional methods (Youssef, Azab, & Youssef, 2012).
- Antimycobacterial Activity: Tetrahydrothieno[2,3-c]pyridine-3-carboxamides derivatives have been developed through molecular modification from a known antimycobacterial molecule, showing significant activity against Mycobacterium tuberculosis, with some compounds being more potent than existing treatments (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Chemical Properties and Applications
- Polyamide Synthesis: Research includes the synthesis of aromatic polyamides from specific derivatives, demonstrating the compounds' utility in creating new materials with potentially useful physical and thermal properties (Yang, Hsiao, & Yang, 1999).
- Heterocyclic Compound Development: Studies on the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid have led to the synthesis of angular and linear isoindole dione derivatives, showcasing the versatility of these compounds in generating new heterocyclic structures with potential for further chemical and biological investigation (Vasilin, Lukina, Stroganova, Morozov, & Krapivin, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCFXYPIFWTRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B2826995.png)
![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
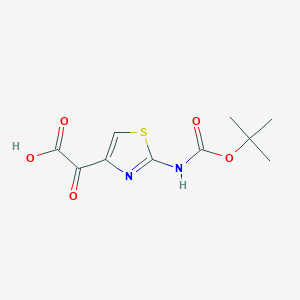
![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)
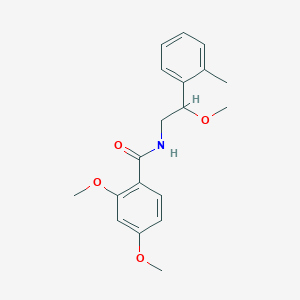
![2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2827004.png)
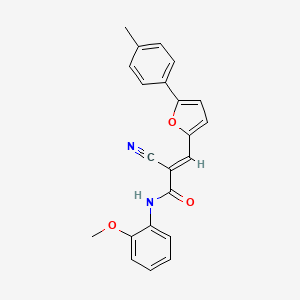
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)
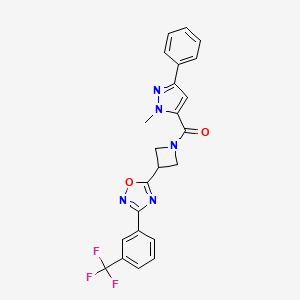

![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)
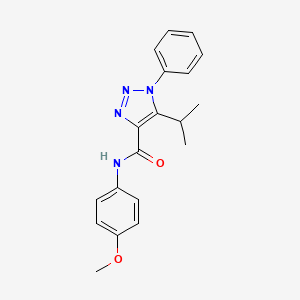
![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)
